1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorobenzyl group, a furan ring, and a thiazole moiety, making it a versatile molecule for diverse applications.
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea typically involves multi-step organic reactions. The preparation begins with the formation of the thiazole ring, followed by the introduction of the furan ring and the fluorobenzyl group. Common synthetic routes include:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Furan Ring: The furan ring is often introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the fluorobenzyl group is attached to the thiazole-furan intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiazole positions, using reagents like sodium hydride or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea can be compared with similar compounds such as:
1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
1-(4-Fluorobenzyl)-3-((2-(thiophen-2-yl)-4-methylthiazol-5-yl)methyl)urea: Similar structure but with a thiophene ring instead of a furan ring, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-11-15(24-16(21-11)14-3-2-8-23-14)10-20-17(22)19-9-12-4-6-13(18)7-5-12/h2-8H,9-10H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPCKJSNLFENRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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